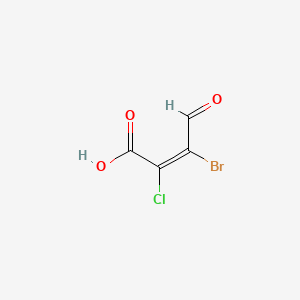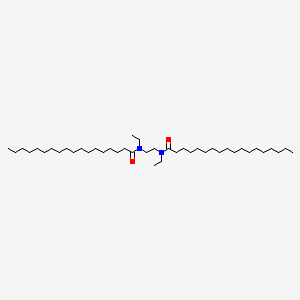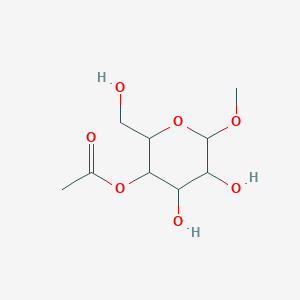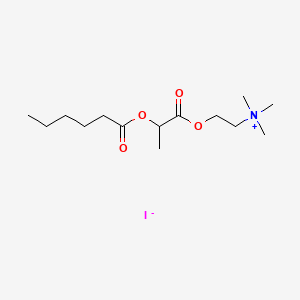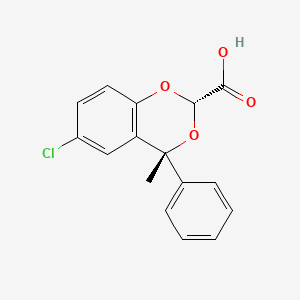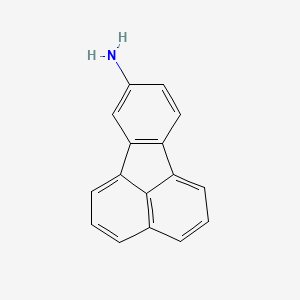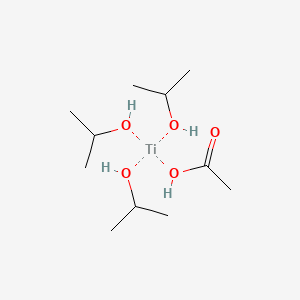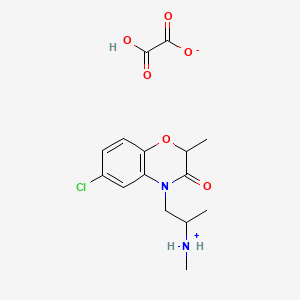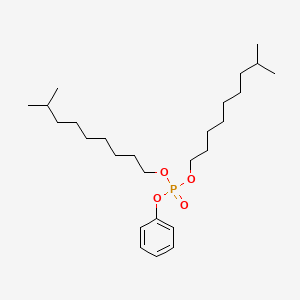
Diisodecyl phenyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisodecyl phenyl phosphate is a chemical compound with the molecular formula C26H47O4P. It is an alkyl-aryl phosphate ester, commonly used as a plasticizer and flame retardant in various industrial applications. This compound is known for its stability and effectiveness in enhancing the properties of polymers.
准备方法
Synthetic Routes and Reaction Conditions
Diisodecyl phenyl phosphate is synthesized through the esterification of phenol with diisodecyl alcohol in the presence of phosphoric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phenol and diisodecyl alcohol, are reacted in the presence of a catalyst, usually phosphoric acid, at elevated temperatures. The reaction mixture is then purified through distillation and filtration to obtain the final product .
化学反应分析
Types of Reactions
Diisodecyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different phosphate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphate esters and phosphoric acid derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Diisodecyl phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer and flame retardant in polymer chemistry.
Biology: Research has shown its potential in modulating biological pathways, particularly in lipid metabolism.
Medicine: It is being studied for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical compounds.
Industry: It is widely used in the production of flexible PVC, coatings, and adhesives
作用机制
The mechanism of action of diisodecyl phenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It acts by modulating the activity of these targets, leading to changes in cellular processes. For example, it has been shown to antagonize liver X receptor alpha, which plays a role in lipid metabolism .
相似化合物的比较
Similar Compounds
- Diisodecyl phenyl phosphite
- Bis(2-ethylhexyl) phenyl phosphate
- Triphenyl phosphate
Uniqueness
Diisodecyl phenyl phosphate is unique due to its high stability and effectiveness as a plasticizer and flame retardant. Compared to similar compounds, it offers better performance in enhancing the properties of polymers and has a broader range of applications in various industries .
属性
CAS 编号 |
51363-64-5 |
|---|---|
分子式 |
C26H47O4P |
分子量 |
454.6 g/mol |
IUPAC 名称 |
bis(8-methylnonyl) phenyl phosphate |
InChI |
InChI=1S/C26H47O4P/c1-24(2)18-12-7-5-9-16-22-28-31(27,30-26-20-14-11-15-21-26)29-23-17-10-6-8-13-19-25(3)4/h11,14-15,20-21,24-25H,5-10,12-13,16-19,22-23H2,1-4H3 |
InChI 键 |
JTNKWPDPEXRFOV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCOP(=O)(OCCCCCCCC(C)C)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
